

Application Notes and Protocols for In Vitro Studies with Azelastine Hydrochloride

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Compound of Interest

Compound Name: Azaline

Cat. No.: B1665912

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Introduction

Azelastine hydrochloride is a second-generation antihistamine with a multifaceted pharmacological profile. Primarily known for its potent and selective antagonism of the histamine H1 receptor, it also exhibits significant anti-inflammatory properties. These dual actions make it a valuable compound for in vitro research in various fields, including allergy, inflammation, oncology, and virology. In vitro studies have demonstrated its ability to stabilize mast cells, inhibit the release of pro-inflammatory mediators, and modulate intracellular signaling pathways.^{[1][2][3]} This document provides a comprehensive overview of the dosages and protocols for the in vitro application of azelastine hydrochloride, designed to assist researchers in designing and executing their experiments.

Data Presentation: Azelastine Hydrochloride In Vitro Concentrations and Effects

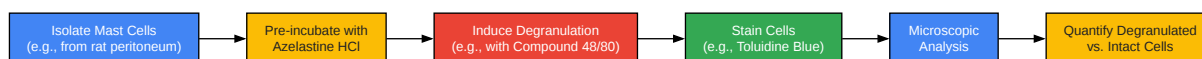
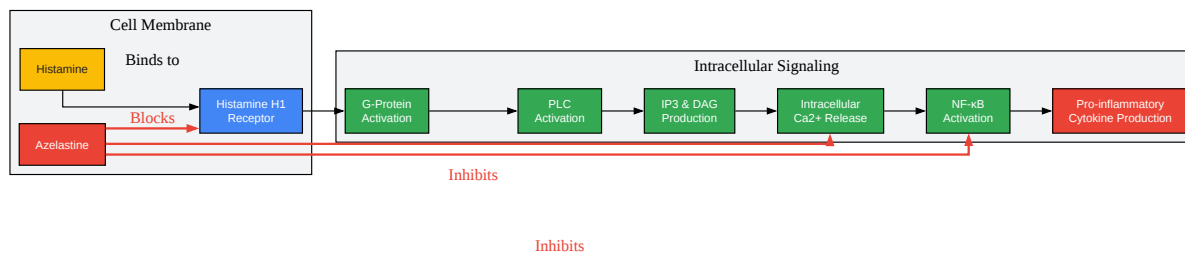
The following table summarizes the effective concentrations of azelastine hydrochloride observed in various in vitro studies. This data is intended to serve as a starting point for dose-ranging studies.

Cell Line/System	Assay	Concentration Range	Observed Effect	Reference
Rat Mast (RBL-2H3)	TNF- α Release (Antigen-induced)	IC50: 25.7 μ M	Inhibition of TNF- α release	[1]
Rat Mast (RBL-2H3)	TNF- α Release (Ionomycin-induced)	IC50: 1.66 μ M	Inhibition of TNF- α release	[1]
Human Umbilical Cord Blood-derived Mast Cells (hCBMC)	Cytokine Secretion (IL-6, IL-8, TNF- α)	6 - 60 μ M	Maximal inhibition of cytokine secretion	[4]
Human Umbilical Cord Blood-derived Mast Cells (hCBMC)	NF- κ B Activation	24 μ M	Inhibition of NF- κ B activation	[4]
Human Umbilical Cord Blood-derived Mast Cells (hCBMC)	Intracellular Ca ²⁺ Level	24 μ M	Inhibition of anti-IgE induced Ca ²⁺ increase	[4]
Rabbit Airway Smooth Muscle Cells	Basal Cytosolic Free Calcium	IC50: 110 μ M	Decrease in basal cytosolic free calcium	[5]
Rabbit Airway Smooth Muscle Cells	Endothelin-1 Induced Calcium Mobilization	IC50: 67 μ M	Blockade of calcium mobilization	[5]
Rabbit Airway Smooth Muscle Cells	Histamine-Induced Calcium Mobilization	IC50: 70 μ M	Blockade of calcium mobilization	[5]
Human Peripheral Blood	Cytokine Production (IL-2, IL-3, IL-4)	0.5 - 1.0 μ g/mL	Strong suppression of	[6]

Leukocytes (PBL)			cytokine production	
Human Peripheral Blood Lymphocytes, Human Monocytes	Cytokine mRNA Expression	10 μ M	Decreased expression of cytokine mRNA	[7]
Mouse Peritoneal Macrophages	Nitric Oxide (NO) Generation	10 μ M	Suppression of NO generation	[7]
Vero E6 Cells	SARS-CoV-2 Infection	EC50: 2.24 μ g/mL	Inhibition of viral infection	[8]
HeLa Cells	Apoptosis Induction	15 - 90 μ M	Concentration- dependent increase in apoptosis	The Multidirectional Effect of Azelastine Hydrochloride on Cervical Cancer Cells - PMC
Mouse Neuronal Cells (Cath.a)	TRPV1 Channel Activity	30 μ M	Increase in TRPV1- dependent Ca ²⁺ fluorescence	[9]

Signaling Pathways

Azelastine hydrochloride exerts its effects through the modulation of several key signaling pathways. Its primary mechanism is the blockade of the histamine H1 receptor, a G-protein coupled receptor. Beyond this, it has been shown to interfere with downstream signaling cascades involved in inflammation and cellular activation.



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